1,6,7-trimethyl-3,8-bis[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,7-trimethyl-3,8-bis[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C24H37N7O2 and its molecular weight is 455.607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
A series of imidazo[2,1-f]purine-2,4-dione derivatives, including compounds similar to the specified chemical, have been synthesized and evaluated for their pharmacological properties. These compounds have shown potential as 5-HT(1A) receptor ligands, with certain derivatives exhibiting anxiolytic-like activity and others behaving like antidepressants in pharmacological tests. These findings suggest the therapeutic potential of these derivatives in treating conditions like anxiety and depression, marking them as worthy of further research for new derivatives with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).
Molecular Structure and Biological Activity
The structure-activity relationship studies of these compounds have highlighted the importance of specific substituents and molecular frameworks for their biological activity. Modifications in the chemical structure can significantly impact their receptor affinity and selectivity, providing insights into designing more effective therapeutic agents (Baraldi et al., 2008).
Potential Anticancer and Antimicrobial Activities
Beyond their central nervous system applications, derivatives of imidazo and purine diones have also been explored for their anticancer, anti-HIV, and antimicrobial activities. Certain compounds have shown considerable activity against specific cancer cell lines and HIV-1, as well as antimicrobial effects against various pathogens. This broad spectrum of biological activities further underscores the potential of these compounds in developing new treatments for a range of diseases (Ashour et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the KV7.2/KV7.3 voltage-gated potassium channels . These channels are sensitive to small-molecule drugs and play a crucial role in controlling the subthreshold excitability of the cell membrane .
Mode of Action
The compound interacts with its targets by stabilizing the open state of the KV7.2/KV7.3 channels . This leads to membrane potential stabilization and decreased excitability . The compound’s mode of action is unique and is believed to be associated with the opening of these hetero-tetrameric voltage-gated potassium channels .
Biochemical Pathways
It is known that the kv72/KV73 channel generates M-currents that control the subthreshold excitability of the cell membrane . Therefore, drugs that stabilize the open state of these channels could be used in a broad range of CNS diseases characterized by neuronal over-activity, including pain, stress, anxiety, and epilepsy .
Result of Action
The result of the compound’s action is the stabilization of the membrane potential and decreased excitability . This can lead to a reduction in neuronal over-activity, which may have therapeutic benefits in conditions such as pain, stress, anxiety, and epilepsy .
Action Environment
It is known that the physiological response to this compound occurs even in the absence of ligands
Properties
IUPAC Name |
4,7,8-trimethyl-2,6-bis(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N7O2/c1-18-19(2)31-20-21(25-23(31)29(18)16-14-27-10-6-4-7-11-27)26(3)24(33)30(22(20)32)17-15-28-12-8-5-9-13-28/h4-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEQNYJSDGZNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCCCC4)N(C(=O)N(C3=O)CCN5CCCCC5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.